Cas no 861236-37-5 ({[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine)

[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine is a synthetic amine derivative featuring a benzyloxy-methoxyphenyl core and an isobutyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its structurally versatile scaffold, which may serve as an intermediate for bioactive molecules or ligands. The benzyloxy and methoxy groups enhance solubility and reactivity, while the branched alkyl chain contributes to steric modulation. Its well-defined molecular structure allows for precise functionalization, making it suitable for applications in medicinal chemistry, such as the development of receptor-targeting agents. High purity and stability under standard conditions further support its utility in research and industrial settings.
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine structure
861236-37-5 structure
商品名:{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
CAS番号:861236-37-5
MF:C19H25NO2
メガワット:299.40730547905
CID:4717793

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine 化学的及び物理的性質

名前と識別子

    • {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
    • N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-1-amine
    • インチ: 1S/C19H25NO2/c1-15(2)12-20-13-17-9-10-18(19(11-17)21-3)22-14-16-7-5-4-6-8-16/h4-11,15,20H,12-14H2,1-3H3
    • InChIKey: CYXIKQFBCCKBCM-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C1C=CC(=CC=1OC)CNCC(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 8
  • 複雑さ: 289
  • トポロジー分子極性表面積: 30.5
  • 疎水性パラメータ計算基準値(XlogP): 3.8

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AJ24838-1g
{[4-(benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 95+%
1g
$830.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196318-2g
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 98%
2g
¥7491.00 2024-07-28
A2B Chem LLC
AJ24838-100g
{[4-(benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 95+%
100g
$4374.00 2024-04-19
A2B Chem LLC
AJ24838-50g
{[4-(benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 95+%
50g
$3463.00 2024-04-19
A2B Chem LLC
AJ24838-10g
{[4-(benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 95+%
10g
$1573.00 2024-04-19
A2B Chem LLC
AJ24838-2g
{[4-(benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 95+%
2g
$1067.00 2024-04-19
A2B Chem LLC
AJ24838-25g
{[4-(benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 95+%
25g
$2248.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196318-10g
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 98%
10g
¥9741.00 2024-07-28
A2B Chem LLC
AJ24838-5g
{[4-(benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine
861236-37-5 95+%
5g
$1235.00 2024-04-19

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine 関連文献

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amineに関する追加情報

Compound Introduction: {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine and CAS No. 861236-37-5

The compound with the chemical name {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine and the CAS number 861236-37-5 represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex aromatic structure and amine functional group, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both benzyloxy and methoxy substituents on the phenyl ring suggests a high degree of structural complexity, which can influence its pharmacokinetic properties and biological activity.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent biological activity with minimal side effects. The structural features of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine make it a promising candidate for further investigation in this regard. Specifically, the benzyloxy group can enhance solubility and bioavailability, while the methoxy group may contribute to metabolic stability. These properties are crucial for optimizing drug-like characteristics, making this compound a valuable asset in the quest for new therapeutic agents.

The synthesis of such complex molecules often involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired framework efficiently. These techniques not only improve yield but also allow for greater customization of the molecular structure, enabling chemists to fine-tune properties such as binding affinity and selectivity.

One of the most compelling aspects of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine is its potential as a scaffold for drug development. The phenyl ring, adorned with multiple substituents, provides a rich surface for interaction with biological targets such as enzymes and receptors. This structural diversity opens up possibilities for designing molecules that can modulate various biological pathways, offering therapeutic benefits across multiple disease areas. For instance, compounds with similar structural motifs have shown promise in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.

Recent studies have highlighted the importance of computational chemistry in accelerating the discovery process. Molecular modeling techniques, such as docking simulations and quantum mechanical calculations, are being used to predict how {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine might interact with its intended targets. These computational approaches not only save time but also provide insights into the molecular mechanics governing these interactions, guiding experimental design and optimization efforts.

In addition to its synthetic appeal, this compound has also been explored in preclinical studies to assess its pharmacological profile. Initial findings suggest that it may exhibit desirable properties such as high affinity for specific receptors and low toxicity profiles. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to translate these promising findings into tangible clinical benefits.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent structural complexity and biological activity. The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine, with its intricate architecture reminiscent of certain natural products, aligns well with this trend. By leveraging nature's own chemical libraries, researchers can identify novel structures that may lead to breakthroughs in medicine.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The development of targeted therapies requires compounds that can modulate specific pathways without affecting others. This precision is particularly important in treating chronic diseases where long-term treatment is necessary. The multifaceted nature of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine makes it a versatile tool for exploring such targeted approaches.

Regulatory considerations also play a critical role in bringing new drugs to market. Ensuring that compounds like this one meet stringent safety and efficacy standards is paramount before they can be approved for clinical use. Regulatory agencies often require extensive preclinical data before allowing human trials to proceed. This rigorous process ensures that patients receive treatments that are both safe and effective.

Finally, the economic impact of discovering new drugs cannot be ignored. Pharmaceutical companies invest billions of dollars each year in research and development efforts aimed at creating innovative therapies. Compounds like {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine, if proven successful in clinical trials, could generate significant revenue while addressing unmet medical needs worldwide. This economic incentive drives innovation within the pharmaceutical industry but also underscores the importance of supporting basic research efforts that lay the groundwork for future discoveries.

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